![molecular formula C11H10N2O4 B1328965 [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid CAS No. 1217717-66-2](/img/structure/B1328965.png)
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid
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Overview
Description
“[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.208 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, fused to a benzene ring . It also contains two carbonyl groups and an acetic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 677.5±48.0 °C at 760 mmHg . Other physical and chemical properties, such as its melting point and solubility, are not available from the current data.Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives are known for their diverse biological and clinical applications due to their presence in natural products and pharmaceuticals. They are involved in various biological processes and have been studied for their pharmacological activities .
Applications in Plant Biology
Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a crucial role in plant growth and development .
Applications in Medicine
Indole derivatives have been explored for their potential in treating various diseases, including cancer and microbial infections. They exhibit a range of biologically vital properties that make them candidates for drug development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADUWCGARVTQN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid |
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